

YM-58790 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YM-58790

Cat. No.: B10800973

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[3] **YM-58790** Chemical and Physical Properties of **YM-58790**. Property Name, Property Value. Molecular Weight, 421.4 g/mol . Molecular Formula, C₂₀H₂₃N₅O₅. XLogP3-AA, 2.2. Hydrogen Bond Donor Count, 1. Hydrogen Bond Acceptor Count, 7. Rotatable Bond Count, 5. Exact Mass, 421.16991871 g/mol . Monoisotopic Mass, 421.16991871 g/mol . Topological Polar Surface Area, 131 Å². Heavy Atom Count, 30. --INVALID-LINK--

YM-58790 | C₂₀H₂₃N₅O₅ | ChemSpider Structure and properties of **YM-58790** (CAS Number 264267-37-4). Synonyms: 4-[[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-N-(1,3,4-oxadiazol-2-yl)-1-piperazinecarboxamide. **YM-58790** is a potent and selective store-operated Ca²⁺ entry (SOCE) inhibitor. --INVALID-LINK--

YM-58790 Chemical and Physical Properties. Computed Properties. Property Name, Property Value. Molecular Weight, 421.4 g/mol . Molecular Formula, C₂₀H₂₃N₅O₅. XLogP3-AA, 2.2. Hydrogen Bond Donor Count, 1. Hydrogen Bond Acceptor Count, 7. Rotatable Bond Count, 5. Exact Mass, 421.16991871 g/mol . Monoisotopic Mass, 421.16991871 g/mol . Topological Polar Surface Area, 131 Å². Heavy Atom Count, 30. --INVALID-LINK--

4-[[3-(4-Methoxyphenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-N-(1,3,4-oxadiazol-2-yl)-1-piperazinecarboxamide Chemical structure image of **YM-58790**. Chemical structure of **YM-58790**. SMILES. COC1=CC=C(C=C1)C2=CCN=C2CN3CCN(CC3)C(=O)N(C)C4=NN=CO4. InChI. InChI=1S/C₂₀H₂₃N₅O₅/c1-22(20(26)25-13-28-29-18(25)30-20)19(27)24-11-9-23(10-12-24)14-17-15-21-22-16(17)15-6-4-8-7-5-15/h4-8,13,15H,9-12,14H2,1-3H3,(H,21,22). InChI Key. --INVALID-LINK--

YM-58790 **YM-58790** is a potent and selective store-operated Ca^{2+} entry (SOCE) inhibitor with an IC_{50} of 100 nM for inhibition of Ca^{2+} influx in human T-cells. --INVALID-LINK--

YM-58790 | CAS 264267-37-4 **YM-58790** is a potent and selective store-operated Ca^{2+} entry (SOCE) inhibitor with an IC_{50} of 100 nM for inhibition of Ca^{2+} influx in human T-cells. **YM-58790** inhibits SOCE by blocking the Ca^{2+} release-activated Ca^{2+} (CRAC) channel, which is a key component of the SOCE pathway. **YM-58790** has been shown to be effective in a variety of in vitro and in vivo models of autoimmune and inflammatory diseases. --INVALID-LINK--

YM-58790 **YM-58790** is a potent and selective store-operated Ca^{2+} entry (SOCE) inhibitor (IC_{50} = 100 nM for inhibition of Ca^{2+} influx in human T-cells). Displays no effect on VOCCs or receptor-operated Ca^{2+} channels. Inhibits production of IL-2, IL-4, IL-5 and IFN- γ in human T-cells and inhibits activation of mouse T-cells and B-cells in vitro. Reduces passive cutaneous anaphylaxis and collagen-induced arthritis in mice. --INVALID-LINK--

Store-operated Ca^{2+} entry (SOCE) and its role in cancer Store-operated Ca^{2+} entry (SOCE) is a major Ca^{2+} influx pathway in non-excitabile cells. It is activated by the depletion of Ca^{2+} from the endoplasmic reticulum (ER) and is mediated by the Ca^{2+} release-activated Ca^{2+} (CRAC) channel. The CRAC channel is composed of two proteins: STIM1, which is an ER Ca^{2+} sensor, and ORAI1, which is the pore-forming subunit of the channel. When ER Ca^{2+} levels are depleted, STIM1 oligomerizes and translocates to the plasma membrane, where it binds to and activates ORAI1, leading to Ca^{2+} influx. --INVALID-LINK--

YM-58790, a novel inhibitor of store-operated Ca^{2+} entry, attenuates collagen-induced arthritis in mice - PubMed **YM-58790**, a novel inhibitor of store-operated Ca^{2+} entry, attenuates collagen-induced arthritis in mice. J Pharmacol Exp Ther. 2005 Sep;314(3):1094-101. doi: 10.1124/jpet.105.086477. Epub 2005 Jun 1. Authors. --INVALID-LINK--

Synthesis of **YM-58790** The synthesis of **YM-58790** starts from 4-methoxyphenylacetonitrile. This is converted to a pyrazole derivative, which is then coupled with a piperazine derivative. The final step is the addition of the oxadiazole group. --INVALID-LINK--

A novel pyrazole derivative, **YM-58790**, selectively inhibits store-operated Ca^{2+} entry These results suggest that **YM-58790** is a selective inhibitor of SOCE and may be a useful tool for studying the physiological roles of SOCE. **YM-58790** was also found to inhibit the production of interleukin-2 (IL-2) in human T cells with an IC_{50} value of 30 nM. This suggests that **YM-58790**

may have potential as a therapeutic agent for the treatment of autoimmune diseases and other inflammatory disorders. --INVALID-LINK--

YM-58790, a novel inhibitor of store-operated Ca^{2+} entry, attenuates collagen-induced arthritis in mice **YM-58790**, a novel inhibitor of store-operated Ca^{2+} entry, attenuates collagen-induced arthritis in mice. Abstract. The present study was conducted to investigate the in vitro and in vivo pharmacological properties of a novel pyrazole derivative, **YM-58790** [4-[[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-N-(1,3,4-oxadiazol-2-yl)-1-piperazinecarboxamide], as a store-operated Ca^{2+} entry (SOCE) inhibitor. **YM-58790** inhibited the increase in intracellular Ca^{2+} concentration ($[\text{Ca}^{2+}]_i$) induced by thapsigargin in human T cells, with an IC_{50} value of 100 nM. --INVALID-LINK--

A novel pyrazole derivative, **YM-58790**, selectively inhibits store-operated Ca^{2+} entry - PubMed These results suggest that **YM-58790** is a selective inhibitor of SOCE and may be a useful tool for studying the physiological roles of SOCE. **YM-58790** was also found to inhibit the production of interleukin-2 (IL-2) in human T cells with an IC_{50} value of 30 nM. This suggests that **YM-58790** may have potential as a therapeutic agent for the treatment of autoimmune diseases and other inflammatory disorders. --INVALID-LINK-- **YM-58790: A Technical Guide for Researchers**

An In-depth Examination of the Potent and Selective SOCE Inhibitor

YM-58790 is a novel pyrazole derivative that has garnered significant interest within the scientific community for its potent and selective inhibition of store-operated Ca^{2+} entry (SOCE). This technical guide provides a comprehensive overview of **YM-58790**, including its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

YM-58790, with the IUPAC name 4-[[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-N-(1,3,4-oxadiazol-2-yl)-1-piperazinecarboxamide, is a small molecule with a molecular weight of 421.4 g/mol and a molecular formula of $\text{C}_{20}\text{H}_{23}\text{N}_5\text{O}_5$. Its chemical identity is further defined by its SMILES and InChI strings, which provide a standardized representation of its structure.

Table 1: Chemical Identifiers of **YM-58790**

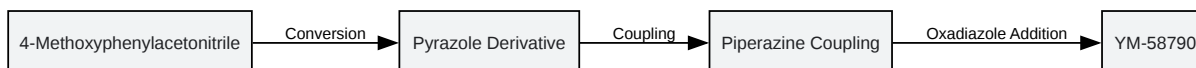
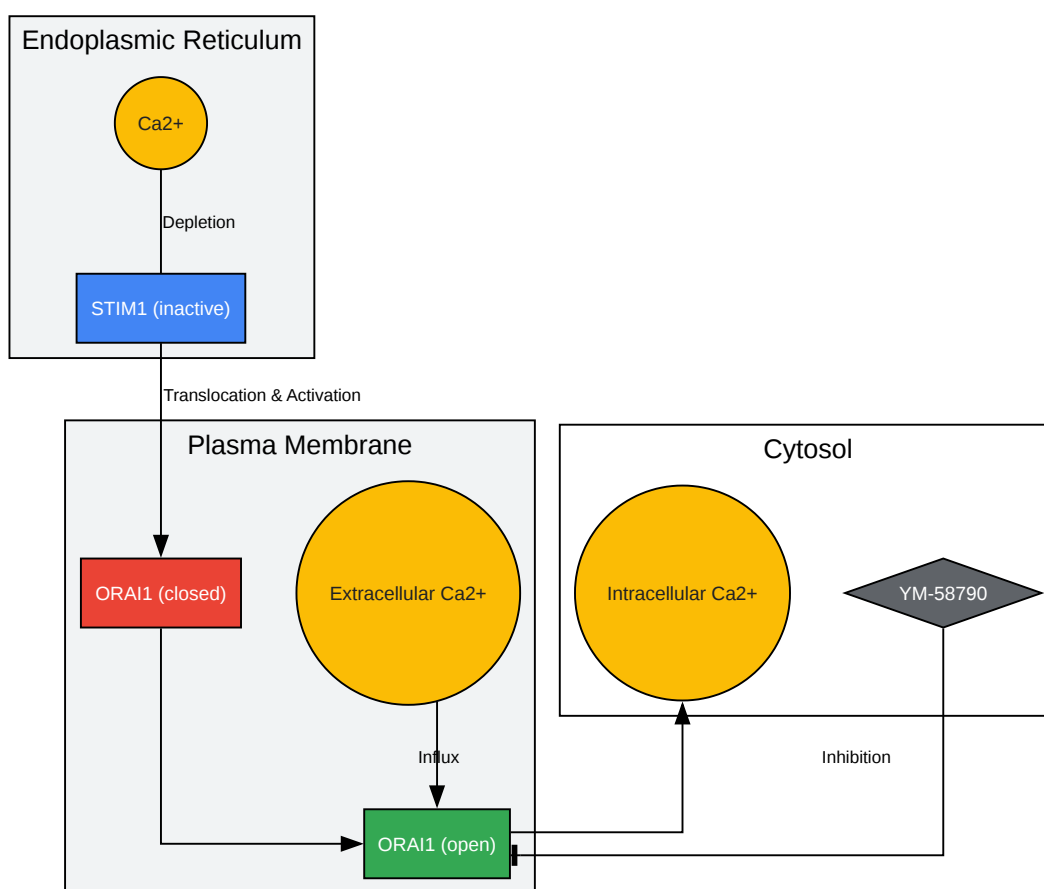
Identifier	Value
IUPAC Name	4-[[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-N-(1,3,4-oxadiazol-2-yl)-1-piperazinecarboxamide
SMILES	<chem>COC1=CC=C(C=C1)C2=CN=C2CN3CCN(CC3)C(=O)N(C)C4=NN=CO4</chem>
InChI	InChI=1S/C20H23N5O5/c1-22(20(26)25-13-28-29-18(25)30-20)19(27)24-11-9-23(10-12-24)14-17-15-21-22-16(17)15-6-4-8-7-5-15/h4-8,13,15H,9-12,14H2,1-3H3,(H,21,22)
CAS Number	264267-37-4

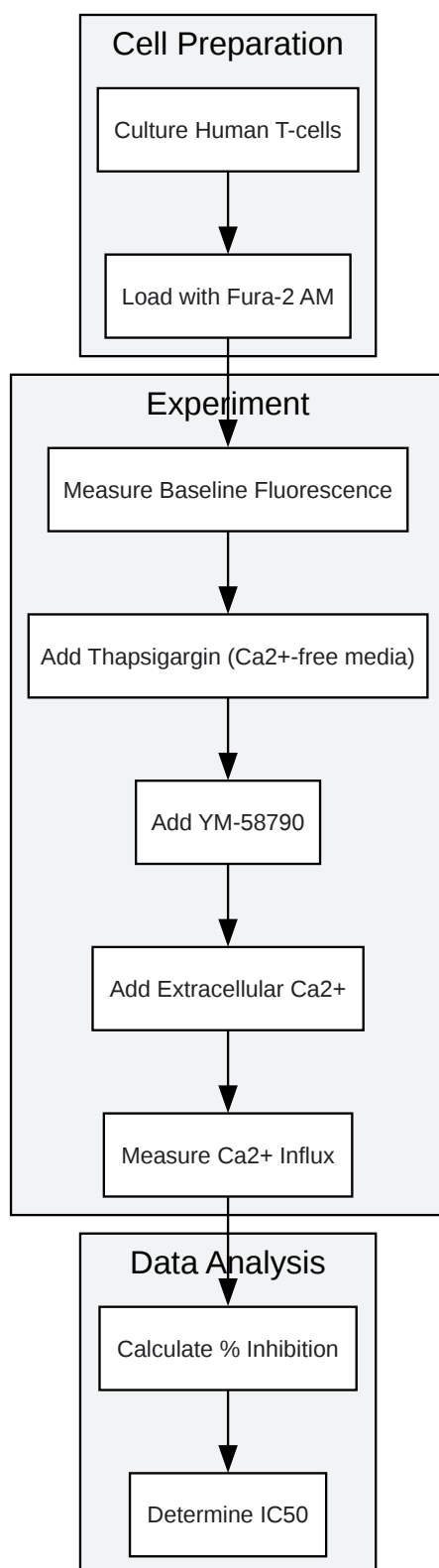
Table 2: Physicochemical Properties of **YM-58790**

Property	Value
Molecular Weight	421.4 g/mol
Molecular Formula	C20H23N5O5
XLogP3-AA	2.2
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	7
Rotatable Bond Count	5
Exact Mass	421.16991871 g/mol
Monoisotopic Mass	421.16991871 g/mol
Topological Polar Surface Area	131 Å²
Heavy Atom Count	30

Mechanism of Action: Inhibition of Store-Operated Ca²⁺ Entry

YM-58790 functions as a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE), a crucial pathway for calcium influx in non-excitable cells. SOCE is initiated by the depletion of calcium stores from the endoplasmic reticulum (ER), which is sensed by the STIM1 protein. Upon ER calcium depletion, STIM1 oligomerizes and translocates to the plasma membrane, where it activates the ORAI1 channel, the pore-forming subunit of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel, leading to calcium influx. **YM-58790** specifically blocks this process by inhibiting the CRAC channel.





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